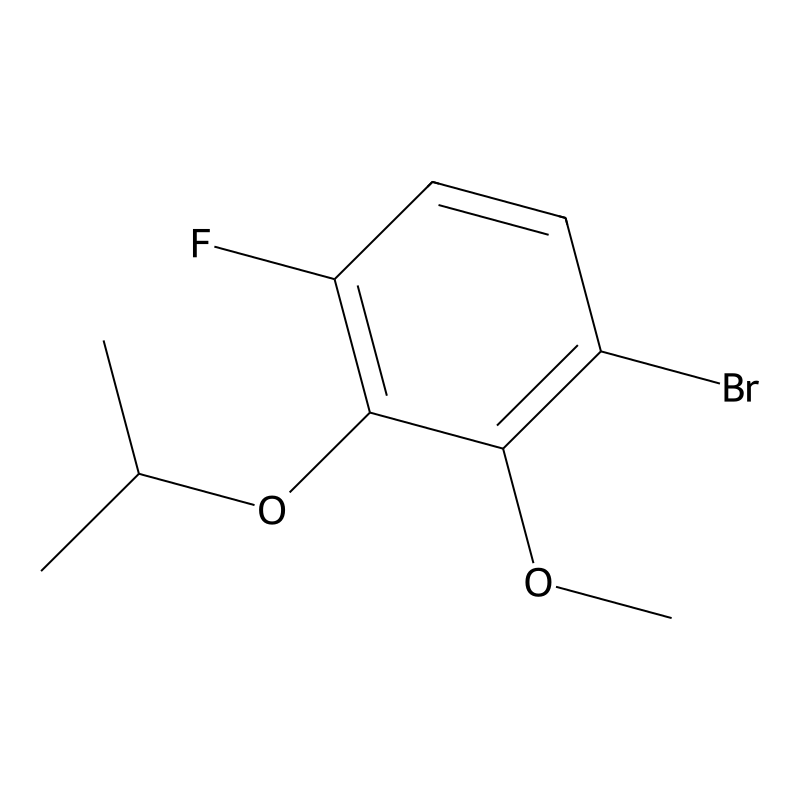

1-Bromo-4-fluoro-3-isopropoxy-2-methoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Suppliers

Companies selling 1-Bromo-4-fluoro-3-isopropoxy-2-methoxybenzene often classify it within broad categories such as ethers, cyclic compounds, or aromatic compounds []. This suggests the compound possesses functional groups associated with these classifications, but no mention of specific research applications is provided.

Limited Literature Search

Scientific literature databases do not yield significant results for this specific compound, indicating a paucity of published research on its properties or applications.

1-Bromo-4-fluoro-3-isopropoxy-2-methoxybenzene is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, an isopropoxy group, and a methoxy group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 243.05 g/mol. The compound typically appears as a colorless to pale yellow liquid and is known for its utility as an intermediate in various organic synthesis processes.

- Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

- Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and palladium catalysts. The specific products formed depend on the reaction conditions and reagents used.

The biological activity of 1-Bromo-4-fluoro-3-isopropoxy-2-methoxybenzene has been studied for its potential interactions with biological systems. Notably, it may act as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This suggests implications for drug metabolism and pharmacokinetics, making it a candidate for further pharmacological studies.

The synthesis of 1-Bromo-4-fluoro-3-isopropoxy-2-methoxybenzene typically involves multi-step organic reactions. A common synthetic route includes the following steps:

- Bromination: Introduction of a bromine atom to the benzene ring.

- Fluorination: Substitution of a hydrogen atom with a fluorine atom.

- Isopropoxylation: Introduction of an isopropoxy group.

- Methoxylation: Introduction of a methoxy group.

These reactions are conducted under controlled conditions using specific reagents and catalysts to ensure high yield and purity.

1-Bromo-4-fluoro-3-isopropoxy-2-methoxybenzene has several applications across various fields:

- Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

- Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

- Medicine: It may serve as a precursor for the development of new drugs and therapeutic agents.

- Industry: The compound is used in the production of specialty chemicals and materials.

Interaction studies indicate that 1-Bromo-4-fluoro-3-isopropoxy-2-methoxybenzene may interact with various biological systems. Its role as a cytochrome P450 enzyme inhibitor suggests potential drug-drug interactions that could alter the metabolism of co-administered medications. Further studies are needed to elucidate its full interaction profile and safety profile in biological systems.

1-Bromo-4-fluoro-3-isopropoxy-2-methoxybenzene can be compared with other similar compounds based on their structural features and reactivity profiles:

| Compound Name | Key Differences |

|---|---|

| 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene | Contains chlorine instead of fluorine; affects reactivity |

| 1-Bromo-4-fluoro-3-isopropoxybenzene | Lacks the methoxy group; different solubility characteristics |

| 1-Bromo-4-fluoro-2-methoxybenzene | Lacks the isopropoxy group; distinct chemical properties |

| 1-Fluoro-4-isopropoxybenzene | Lacks bromine; different reactivity profile |

The uniqueness of 1-Bromo-4-fluoro-3-isopropoxy-2-methoxybenzene lies in its specific combination of halogen and alkyl substitutions, which impart distinct reactivity and applications across various fields .